GYKI-52466 is classified as an AMPA receptor antagonist. AMPA receptors are glutamate receptors, which play a crucial role in excitatory neurotransmission. Studies suggest that GYKI-52466 may offer neuroprotection by blocking overstimulation of these receptors after ischemic events like strokes PUBCHEM: 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine: .
Research has investigated GYKI-52466's potential to reduce brain damage in animal models of stroke and seizures. Studies have shown positive results at low doses, suggesting a possible neuroprotective effect PUBMED: Determination of 1-(4'-aminophenyl)-4-methyl-7,8-methylene-dioxy-2,3-benzodiazepine by high-performance liquid chromatography-diode array detection in plasma and brain in healthy and hypoxic-ischaemic rats.
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. This compound features a unique structural arrangement that includes a methylenedioxy group and a carbamoyl moiety, which contribute to its potential biological activity. The molecular formula for this compound is C19H20N4O3, and it has been studied primarily for its interactions with various neurotransmitter receptors, particularly the AMPA receptors involved in excitatory neurotransmission.
Research indicates that 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine exhibits significant biological activities:
The synthesis of 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine typically involves several key steps:
The primary applications of 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine include:
Interaction studies have focused on understanding how this compound binds to AMPA receptors. Key findings include:
Several compounds share structural characteristics with 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine | Lacks carbamoyl group | Similar AMPA receptor antagonism |
GYKI 52466 | Contains an ethylenedioxy group instead of methylenedioxy | Potent AMPA receptor antagonist |
1-(2-Aminophenyl)-3-methylcarbamoyl-benzodiazepine | Different amino substitution | Varying receptor interaction profiles |
What sets 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine apart from these compounds is its specific combination of substituents that optimize its binding affinity and biological activity against AMPA receptors. The presence of both the methylenedioxy and carbamoyl groups enhances its pharmacological profile compared to other similar compounds.